3-Chloro-2,4,5,6-tetrafluorobenzoic acid
Overview
Description
3-Chloro-2,4,5,6-tetrafluorobenzoic acid is a chemical compound with the molecular formula C7HClF4O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid consists of a benzene ring with three chlorine atoms and four fluorine atoms attached to it . The carboxyl group is twisted relative to the benzene ring .Physical And Chemical Properties Analysis
3-Chloro-2,4,5,6-tetrafluorobenzoic acid is a solid substance . It has a molecular weight of 228.53 .Scientific Research Applications
Synthesis of Fluorinated Compounds
3-Chloro-2,4,5,6-tetrafluorobenzoic acid serves as a key intermediate in the synthesis of various fluorinated compounds. For instance, 2,3,5,6-Tetrafluoroaniline, a valuable industrial synthetic product, was prepared using 2,3,5,6-tetrafluorobenzoic acid through a series of reactions including acyl chlorination, amidation, and Hofmann degradation. This method demonstrates an efficient and high-yield industrial synthetic route (Wang Wei-jie, 2008).
Electrochemical Reduction Studies
The compound has been used in electrochemical studies, such as the selective electrochemical reduction of pentafluorobenzoic acid to 2,3,5,6-tetrafluorobenzoic acid. This study provides insights into the mechanisms of electrochemical reduction processes and the influence of various factors like cathode potential, acidity, and the presence of ions in the base electrolyte (F. G. Drakesmith, 1972).
Pharmaceutical Intermediate Synthesis
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs, was developed from 2,4-difluoro-3-chlororobenzoic acid. The synthesis involved nitration, esterification, and hydrolysis, showcasing the compound's role in developing pharmaceutical intermediates (Mingguang Zhang et al., 2020).
Analytical Chemistry
In the field of analytical chemistry, 3-Chloro-2,4,5,6-tetrafluorobenzoic acid and its derivatives have been studied for their role in the separation and determination of complex mixtures. For example, 2-Chloro-4,5-difluorobenzoic acid (a closely related compound) and its impurities were determined using liquid chromatography, illustrating the compound's usefulness in analytical methodologies (L. Elrod et al., 1993).
Green Chemistry Applications
The compound has been involved in green chemistry applications, like the decarboxylation of tetrafluorophthalic acid to 2,3,4,5-tetrafluorobenzoic acid in NH3-enriched high temperature liquid water. This process highlights an environmentally friendly approach to producing pharmaceutical intermediates (Jie Fu et al., 2016).
Molecular Structure and Hydrogen Bonding Studies
Studies on the molecular structure and hydrogen bonding of 2,3,4,5-tetrafluorobenzoic acid using density functional theory have provided insights into the conformational aspects and bonding energies of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these substances (G. Subhapriya et al., 2017).
Safety and Hazards
Future Directions
As a chemical used for research and development , the future directions of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid will likely depend on the outcomes of ongoing and future research studies. It’s potential for use in the synthesis of new compounds and in various chemical reactions suggests that it may have a wide range of applications in scientific research .
Mechanism of Action
Target of Action
Similar compounds have been used in chemical research and as pharmaceutical intermediates , suggesting that 3-Chloro-2,4,5,6-tetrafluorobenzoic acid may interact with a variety of biological targets.
Mode of Action
It’s known that benzoic acid derivatives can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of the compound’s biological targets.
Biochemical Pathways
Similar compounds have been used in the synthesis of diterpenoid analogs as antitumor compounds , suggesting that 3-Chloro-2,4,5,6-tetrafluorobenzoic acid may influence pathways related to cell growth and proliferation.
Action Environment
The action, efficacy, and stability of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the temperature. For example, the compound’s reactivity may increase at higher temperatures .
properties
IUPAC Name |
3-chloro-2,4,5,6-tetrafluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF4O2/c8-2-3(9)1(7(13)14)4(10)6(12)5(2)11/h(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAPWZAOGRABCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378736 | |
Record name | 3-Chloro-2,4,5,6-tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4,5,6-tetrafluorobenzoic acid | |
CAS RN |
5360-81-6 | |
Record name | 3-Chloro-2,4,5,6-tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2,4,5,6-tetrafluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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